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molecular formula C8H11NOS B7500453 N-(1-(Thiophen-2-yl)ethyl)acetamide

N-(1-(Thiophen-2-yl)ethyl)acetamide

Cat. No. B7500453
M. Wt: 169.25 g/mol
InChI Key: YOMZUWSWKXUEHR-UHFFFAOYSA-N
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Patent
US05117000

Procedure details

Thiophene (8.40 g, 0.10 mol), paraldehyde (2.20 g, 0.017 mol) and acetamide (1.18 g, 0.05 mol) were added to a mixture of formic acid (6 ml) and 85% phosphoric acid (3 ml) and stirred at a room temperature for two hours. Water (50 ml) was added to the reaction mixture. The mixture was extracted with chloroform (50 ml), subjected to a silica gel column chromatography (eluent: chloroform) and recrystallized from petroleum benzine to obtain the entitled compound (1.5 g) as a colorless needle-shape crystal. Yield: 88.8 Melting point: 66° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.CC1[O:12][CH:11]([CH3:13])OC(C)O1.[C:15]([NH2:18])(=O)[CH3:16].P(=O)(O)(O)O>O.C(O)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:15]([NH:18][C:11](=[O:12])[CH3:13])[CH3:16]

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
3 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at a room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (50 ml)
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum benzine

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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